Anna M Costa,
Lluís Bosch,
Elena Petit,
Jaume Vilarrasa
PMID: 33914532
DOI:
10.1021/acs.joc.1c00349
Abstract
A long series of Michael acceptors are studied computationally as potential alternatives to the maleimides that are used in most antibody-drug conjugates to link Cys of mAbs with cytotoxic drugs. The products of the reaction of methanethiol (CH
SH/MeSH, as a simple model of Cys) with N-methylated ethynesulfonamide, 2-ethynylpyridinium ion, propynamide, and methyl ethynephosphonamidate (that is, with HC≡C-EWG) are predicted by the M06-2X/6-311+G(d,p) method to be thermodynamically more stable, in relation to their precursors, than that of MeSH with
-methylmaleimide and, in general, with H
C═CH-EWG; calculations with AcCysOMe and
BuSH are also included. However, for the addition of the anion (MeS
), which is the reactive species, the order changes and N-methylated 2-vinylpyridinium ion, 2,3-butadienamide, and maleimide may give more easily the anionic adducts than several activated triple bonds; moreover, the calculated Δ
values increase following the order HC≡C-SO
NHMe,
-methylmaleimide, HC≡C-PO(OMe)NHMe, and HC≡C-CONHMe. In other words, MeS
is predicted to react more rapidly with maleimides than with ethynephosphonamidates and with propynamides, in agreement with the experimental results. New mechanistic details are disclosed regarding the advantageous use of some amides, especially of ethynesulfonamides, which, however, are more prone to double additions and exchange reactions.
Karine Kiragosyan,
Magali Picard,
Peer H A Timmers,
Dimitry Y Sorokin,
Johannes B M Klok,
Pawel Roman,
Albert J H Janssen
PMID: 32506049
DOI:
10.1016/j.jhazmat.2020.123002
Abstract
This study provides important new insights on how to achieve high sulfur selectivities and stable gas biodesulfurization process operation in the presence of both methanethiol and H
S in the feed gas. On the basis of previous research, we hypothesized that a dual bioreactor lineup (with an added anaerobic bioreactor) would favor sulfur-oxidizing bacteria (SOB) that yield a higher sulfur selectivity. Therefore, the focus of the present study was to enrich thiol-resistant SOB that can withstand methanethiol, the most prevalent and toxic thiol in sulfur-containing industrial off gases. In addition, the effect of process conditions on the SOB population dynamics was investigated. The results confirmed that thiol-resistant SOB became dominant with a concomitant increase of the sulfur selectivity from 75 mol% to 90 mol% at a loading rate of 2 mM S methanethiol day
. The abundant SOB in the inoculum - Thioalkalivibrio sulfidiphilus - was first outcompeted by Alkalilimnicola ehrlichii after which Thioalkalibacter halophilus eventually became the most abundant species. Furthermore, we found that the actual electron donor in our lab-scale biodesulfurization system was polysulfide, and not the primarily supplied sulfide.
Hugo Bonnaffoux,
Aurélie Roland,
Rémi Schneider,
Florine Cavelier
PMID: 32866707
DOI:
10.1016/j.foodchem.2020.127628
Abstract
Volatile thiols are very strong-smelling molecules that can impact the aroma of numerous beverages. Several thiols and thiol precursors have been reported previously in different plants used as raw material for beverages, some of which are fermented. We focused on thiols in beverages and their release mechanisms from precursors during processing. Volatile thiols in beverages can be classified aslow molecular weight volatile thiols (e.g. H
S, methanethiol) which impact the smell negatively, and volatile thiols with higher boiling points that contribute positively to the aroma profile. The first part of this review is devoted to volatile thiols, without considering small malodorous molecules. The second part deals with thiol precursors and the different release mechanisms induced by processing (e.g. extraction, roasting or fermentation) and by the growing methods (e.g. viticulture), which can impact on amounts of thiols and their precursors.
Hamid Shirkhanloo,
Masoud Khaleghi Abbasabadi,
Farnaz Hosseini,
Ali Faghihi Zarandi
PMID: 33482488
DOI:
10.1016/j.foodchem.2021.129042
Abstract
A new method based on graphene oxide modified (4-phenyl) methanethiol nanomagnetic composite (Fe
O
@4-PhMT-GO) was used for extraction and separation of aluminum from wastewater, food, and vegetable samples in aluminum cookware by microwave dispersive magnetic micro solid-phase extraction (MDM-μ-SPE). In optimized conditions, the working range (WR), the linear range (LR), the limit of detection (LOD), and enrichment factor (EF) were obtained 5-5200 μg L
, 5-1600 μg L
, 1.5 µg L
, and 48.8, respectively (RSD% = 2.5). By MDM-μ-SPE procedure, the aluminum concentrations in baking rice and spinach with aluminum cookware were obtained 97.43 ± 2.57 mg g
and 131.64 ± 5.18 mg g
, respectively which was analyzed by atom trap flame atomic absorption spectrometer (AT-FAAS). The results showed, the aluminum concentrations in cooked foods with Teflon cookware were less than aluminum cookware. The methodology was validated by standard reference materials (SRM) and inductively coupled plasma mass spectrometry analysis (ICP-MS).
Paramjot Singh,
Parsoua Abedini Sohi,
Mojtaba Kahrizi
PMID: 33467459
DOI:
10.3390/s21020580
Abstract
In this work, we have designed and simulated a graphene field effect transistor (GFET) with the purpose of developing a sensitive biosensor for methanethiol, a biomarker for bacterial infections. The surface of a graphene layer is functionalized by manipulation of its surface structure and is used as the channel of the GFET. Two methods, doping the crystal structure of graphene and decorating the surface by transition metals (TMs), are utilized to change the electrical properties of the graphene layers to make them suitable as a channel of the GFET. The techniques also change the surface chemistry of the graphene, enhancing its adsorption characteristics and making binding between graphene and biomarker possible. All the physical parameters are calculated for various variants of graphene in the absence and presence of the biomarker using counterpoise energy-corrected density functional theory (DFT). The device was modelled using COMSOL Multiphysics. Our studies show that the sensitivity of the device is affected by structural parameters of the device, the electrical properties of the graphene, and with adsorption of the biomarker. It was found that the devices made of graphene layers decorated with TM show higher sensitivities toward detecting the biomarker compared with those made by doped graphene layers.
Naoki Nanashima,
Maiko Kitajima,
Shizuka Takamagi,
Miyuki Fujioka,
Toshiko Tomisawa
PMID: 32933154
DOI:
10.3390/molecules25184195
Abstract
Kuromoji (
) is a tree that grows throughout Japan. The components of kuromoji essential oil have antitumor and aromatherapy effects. However, the composition of the hydrosol, obtained as a by-product of the essential oil process, is unknown. Furthermore, it is unknown whether kuromoji essential oil has a deodorizing effect. Therefore, the purpose of the current study was to compare the chemical composition of kuromoji essential oil and hydrosol, as well as evaluate the deodorizing effect of the former. The chemical composition of samples was evaluated using gas chromatography-mass spectrometry (GC-MS). Additionally, the deodorizing effect of Kuromoji essential oil was investigated with the detector tube method using ammonia, hydrogen sulfide, methyl mercaptan, and isovaleric acid. Linalool was the most abundant component in both the essential oil and hydrosol; however, its proportion was higher in the hydrosol (57.5%) than in the essential oil (42.8%). The hydrosol contained fewer chemical components, but higher proportions of trans-geraniol and ethanol. Moreover, the essential oil eliminated 50% of ammonia and 97.6% or more of isovaleric acid. Interestingly, linalool was soluble in the hydrosol and did not irritate the skin. This suggests that the hydrosol may be an effective foot care product.
Thilo Magnus Philipp,
Andreas Will,
Hannes Richter,
Patrick Rainer Winterhalter,
Georg Pohnert,
Holger Steinbrenner,
Lars-Oliver Klotz
PMID: 33901808
DOI:
10.1016/j.redox.2021.101972
Abstract
Methanethiol, a gas with the characteristic smell of rotten cabbage, is a product of microbial methionine degradation. In the human body, methanethiol originates primarily from bacteria residing in the lumen of the large intestine. Selenium-binding protein 1 (SELENBP1), a marker protein of mature enterocytes, has recently been identified as a methanethiol oxidase (MTO). It catalyzes the conversion of methanethiol to hydrogen sulfide (H
S), hydrogen peroxide (H
O
) and formaldehyde. Here, human Caco-2 intestinal epithelial cells were subjected to enterocyte-like differentiation, followed by analysis of SELENBP1 levels and MTO activity. To that end, we established a novel coupled assay to assess MTO activity mimicking the proximity of microbiome and intestinal epithelial cells in vivo. The assay is based on in situ-generation of methanethiol as catalyzed by a bacterial recombinant l-methionine gamma-lyase (MGL), followed by detection of H
S and H
O
. Applying this assay, we verified the loss and impairment of MTO function in SELENBP1 variants (His329Tyr; Gly225Trp) previously identified in individuals with familial extraoral halitosis. MTO activity was strongly enhanced in Caco-2 cells upon enterocyte differentiation, in parallel with increased SELENBP1 levels. This suggests that mature enterocytes located at the tip of colonic crypts are capable of eliminating microbiome-derived methanethiol.
Joseph K Maddry,
R Madelaine Paredes,
Jennifer Rebeles,
Glen Olson,
Maria Castaneda,
Kaysie Canellis,
Patrick C Ng,
Vikhyat S Bebarta
PMID: 32239422
DOI:
10.1007/s13181-020-00767-7
Abstract
Methanethiol is a highly toxic chemical present in crude oil and natural gas. At high concentrations, methanethiol causes metabolic acidosis, seizures, myocardial infarction, coma, and death. Occupational Health and Safety Administration lists methanethiol as a potential terrorist weapon. Methanethiol blocks the electron transport chain, resulting in lactic acidosis and acidemia. There is no specific treatment for methanethiol. Our objective was to measure the efficacy of intravenous (IV) hydroxocobalamin (HOC) versus no treatment (control) in methanethiol-induced apnea in a swine model.
Sixteen anesthetized swine received IV sodium methanethiolate to apnea and were randomized to receive either IV HOC or no treatment. Physiologic and laboratory parameters were monitored throughout the study. Power analysis indicated that 8 animals per group would be sufficient to find a moderate effect (f = 0.24) with 2 groups, α = 0.05, and 80% power.
Both groups were similar in baseline characteristics. Following treatment, the HOC group had significantly higher heart rate and blood pressure at 5-10 minutes post-apnea, higher systemic vascular resistance at 5 minutes post-apnea, higher tidal volume, higher end-tidal carbon dioxide, and lower end-tidal oxygen 10-15 minutes post-apnea compared with controls. None of the animals survived to the end of the study (60 minutes). The Kaplan-Meier survival curves were significantly different between cohorts (log-rank p = 0.0321), with the HOC group surviving longer than controls (32.4 ± 7.3 vs. 25.8 ± 1.0 minutes).
In our model of intravenous methanethiolate poisoning, IV HOC administration resulted in a transient improvement in vital signs and prolonged time to death; however, it did not improve survival.
Guido Hennig,
Carsten Haupka,
Luciana F Brito,
Christian Rückert,
Edern Cahoreau,
Stéphanie Heux,
Volker F Wendisch
PMID: 32443885
DOI:
10.3390/ijms21103617
Abstract
Methanol is a sustainable substrate for biotechnology. In addition to natural methylotrophs, metabolic engineering has gained attention for transfer of methylotrophy. Here, we engineered
for methanol-dependent growth with a sugar co-substrate. Heterologous expression of genes for methanol dehydrogenase from
and of ribulose monophosphate pathway genes for hexulose phosphate synthase and isomerase from
enabled methanol-dependent growth of mutants carrying one of two independent metabolic cut-offs, i.e., either lacking ribose-5-phosphate isomerase or ribulose-5-phosphate epimerase. Whole genome sequencing of strains selected by adaptive laboratory evolution (ALE) for faster methanol-dependent growth was performed. Subsequently, three mutations were identified that caused improved methanol-dependent growth by (1) increased plasmid copy numbers, (2) enhanced riboflavin supply and (3) reduced formation of the methionine-analogue O-methyl-homoserine in the methanethiol pathway. Our findings serve as a foundation for the engineering of
to unleash the full potential of methanol as a carbon source in biotechnological processes.
Joseph S Wirth,
Tao Wang,
Qiuyuan Huang,
Robert H White,
William B Whitman
PMID: 32209679
DOI:
10.1128/mBio.00329-20
Abstract
Dimethylsulfoniopropionate (DMSP) is abundant in marine environments and an important source of reduced carbon and sulfur for marine bacteria. While both
and
possessed genes encoding the DMSP demethylation and cleavage pathways, their responses to DMSP differed. A glucose-fed, chemostat culture of
consumed 99% of the DMSP even when fed a high concentration of 5 mM. At the same time, cultures released 19% and 7.1% of the DMSP as dimethylsulfide (DMS) and methanethiol, respectively. Under the same conditions,
consumed only 28% of the DMSP and formed one-third of the amount of gases. To examine the pathways of sulfur and methyl C assimilation, glucose-fed chemostats of both species were fed 100 μM mixtures of unlabeled and doubly labeled [
-
C,
S]DMSP. Both species derived nearly all of their sulfur from DMSP despite high sulfate availability. In addition, only 33% and 50% of the methionine was biosynthesized from the direct capture of methanethiol in
and
, respectively. The remaining methionine was biosynthesized by the random assembly of free sulfide and methyl-tetrahydrofolate derived from DMSP. Thus, although the two species possessed similar genes encoding DMSP metabolism, their growth responses were very different.
Dimethylsulfoniopropionate (DMSP) is abundant in marine environments and an important source of reduced carbon and sulfur for marine bacteria. DMSP is the precursor for the majority of atmospheric dimethylsulfide (DMS), a climatically active gas that connects the marine and terrestrial sulfur cycles. Although research into the assimilation of DMSP has been conducted for over 20 years, the fate of DMSP in microbial biomass is not well understood. In particular, the biosynthesis of methionine from DMSP has been a focal point, and it has been widely believed that most methionine was synthesized via the direct capture of methanethiol. Using an isotopic labeling strategy, we have demonstrated that the direct capture of methanethiol is not the primary pathway used for methionine biosynthesis in two
species, a genus comprised primarily of globally abundant marine bacteria. Furthermore, although the catabolism of DMSP by these species varied greatly, the anabolic pathways were highly conserved.